tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate
Description
tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate is a hydrazine-carboxylate derivative featuring a benzyloxy-substituted benzylidene group. This compound belongs to a class of N-Boc-protected hydrazones, widely utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and covalent inhibitors . The tert-butyl carbamate (Boc) group enhances stability during synthetic procedures, while the benzyloxy moiety introduces steric bulk and modulates electronic properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
tert-butyl N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)24-18(22)21-20-13-15-9-11-17(12-10-15)23-14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,21,22)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLITUZKLMAWQF-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-(benzyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is often heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Scientific Research Applications
tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The benzyloxy group can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues, synthesized via [3,3]-sigmatropic rearrangement (GP1 method) or multicomponent reactions, include:
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., 4-OCH₃ in 9l) enhance yields (70%) compared to electron-withdrawing groups (e.g., 4-NO₂ in 9m, 61%) due to stabilized transition states in hydrazone formation .
- Thiophene-containing analogues (74% yield) exhibit higher solubility in polar aprotic solvents .
- Crystal Packing : Analogues like the 4-(2-pyridyl) derivative form intermolecular N–H···O hydrogen bonds, stabilizing crystal lattices . The benzyloxy group may similarly influence packing via weak C–H···π interactions.
Physicochemical Properties
- Melting Points : Benzyloxy derivatives are expected to exhibit higher melting points than methoxy analogues (e.g., 9l) due to increased molecular weight and intermolecular interactions.
- Solubility : The benzyloxy group reduces aqueous solubility compared to thiophene or pyridyl derivatives, as observed in analogues from and .
Biological Activity
tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate is an organic compound with a complex hydrazine structure, characterized by its tert-butyl group and a benzyloxy moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula is C17H21N3O2, with a molecular weight of approximately 299.37 g/mol .
Synthesis
The synthesis of this compound typically involves the condensation of tert-butyl hydrazinocarboxylate with 4-benzyloxybenzaldehyde under acid-catalyzed conditions. The reaction proceeds under reflux, and the yield can be influenced by factors such as temperature and solvent choice .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound's structural features, particularly the benzyloxy group, enhance its lipophilicity, which may improve its interaction with microbial membranes.
Table 1: Comparison of Antimicrobial Activity
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Benzamide derivative PC190723 | 0.5–1.0 | TBD |
| Compound 8 (Biphenyl derivative) | 1 | 16 |
The minimum inhibitory concentration (MIC) values for similar compounds indicate that the hydrazine derivative may have comparable or superior efficacy against resistant strains of bacteria .
The exact mechanism of action for this compound remains to be fully elucidated. However, potential mechanisms may involve:
- Disruption of Membrane Integrity : Enhanced lipophilicity may allow the compound to integrate into bacterial membranes, disrupting their function.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Case Studies
A recent study highlighted the use of hydrazone derivatives in high-throughput screening for antimicrobial activity. Compounds were tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. Results indicated that modifications in the hydrazone structure significantly affected antimicrobial potency .
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for tert-butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate, and how can reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation of tert-butyl carbazate with 4-(benzyloxy)benzaldehyde in ethanol under reflux for 3 hours. After cooling, the product precipitates and is purified by vacuum filtration and washing with hexane .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Higher polarity enhances imine formation |
| Temperature | Reflux (~78°C) | Accelerates equilibrium |
| Equimolar Ratio | 1:1 (carbazate:aldehyde) | Minimizes side products |
| Reaction Time | 3 hours | Extended time increases conversion |
Q. What purification techniques are effective for isolating hydrazine-carboxylate derivatives?
- Methods :
- Recrystallization : Use ethanol/hexane mixtures to exploit solubility differences.
- Column Chromatography : For complex mixtures, silica gel with hexane/ethyl acetate (1:1 + 0.25% Et₃N) resolves polar byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- 1H NMR :
- Hydrazone Proton (CH=N) : δ 7.8–8.2 ppm (singlet, integration 1H).
- Benzyloxy Group : δ 5.1 ppm (singlet, OCH₂Ph).
- 13C NMR :
- Carbonyl (C=O) : ~155 ppm (tert-butyl carbamate).
- Imine (C=N) : ~150 ppm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of hydrazine-carboxylate derivatives?
- Procedure :
Grow single crystals via slow evaporation in ethanol/hexane.
Collect diffraction data (e.g., Cu-Kα radiation, 100K).
Refine using SHELXL (for small molecules) or SHELXS (structure solution) .
- Example : A related hydrazide (CCDC 2032776) confirmed (E)-configuration via C=N bond length (~1.28 Å) and torsion angles .
Q. What mechanistic insights explain the stability of the hydrazone bond under varying pH conditions?
- Experimental Design :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Findings : Hydrazones are stable at neutral pH but hydrolyze under acidic/basic conditions via protonation of the imine nitrogen .
Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable for preliminary screening?
- Biological Assays :
| Assay Type | Protocol | Key Metrics |
|---|---|---|
| Antimicrobial | Broth microdilution (MIC) | IC₅₀ values |
| Cytotoxicity | MTT assay on HEK-293 cells | Cell viability % |
| Enzyme Inhibition | Fluorescence-based protease assays | % Inhibition |
Data Contradictions & Resolution
- Stereochemical Discrepancies : Some studies report (E)-configuration via NMR, while crystallography may reveal minor (Z)-isomers. Resolution: Use NOESY to detect spatial proximity between hydrazone protons and tert-butyl groups .
- Yield Variability : Differences in reflux time (3 vs. 6 hours) can alter yields by 15–20%. Standardize reaction monitoring via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
